Comprehensive Technical Guide on 4-(4-Bromophenyl)morpholine Hydrochloride: Physicochemical Profiling and Synthetic Applications
Comprehensive Technical Guide on 4-(4-Bromophenyl)morpholine Hydrochloride: Physicochemical Profiling and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, 4-(4-Bromophenyl)morpholine hydrochloride (CAS: 1186663-63-7) stands out as a highly versatile bifunctional building block[1]. This compound seamlessly integrates the pharmacokinetic advantages of a morpholine ring—known for enhancing aqueous solubility and modulating basicity—with the synthetic utility of an aryl bromide handle.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this compound, explore the mechanistic causality behind its synthesis, and provide field-proven, self-validating protocols for its utilization in cross-coupling reactions.
Physicochemical Profiling
Understanding the physical and chemical properties of both the free base and the hydrochloride salt is critical for optimizing reaction conditions and downstream processing. The hydrochloride salt form is specifically engineered to overcome the inherent limitations of the free base, such as susceptibility to oxidation and poor aqueous solubility[2].
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 30483-75-1[3] | 1186663-63-7[4] |
| Molecular Formula | C10H12BrNO | C10H13BrClNO |
| Molecular Weight | 242.11 g/mol [2] | 278.57 g/mol |
| Physical Appearance | White to light yellow powder[2] | White to off-white crystalline solid |
| Melting Point | 114–118 °C[2] | > 200 °C (Decomposes) |
| Boiling Point | ~341.2 °C[2] | N/A (Solid state decomposition) |
| Aqueous Solubility | Poor (< 1 mg/mL) | High (> 50 mg/mL) |
| Storage Conditions | Sealed, dry, room temperature[2] | Desiccated, room temperature |
Causality Insight: The protonation of the morpholine nitrogen in the hydrochloride salt significantly elevates the melting point and aqueous solubility due to the formation of a rigid ionic lattice. This makes the HCl salt the preferred form for long-term storage, formulation into biological assays, and precise stoichiometric weighing, as it is less prone to atmospheric degradation than the free base.
Structural and Mechanistic Insights
The chemical architecture of 4-(4-Bromophenyl)morpholine features an electron-donating morpholine moiety para to an electron-withdrawing bromine atom. This push-pull electronic distribution activates the aryl bromide bond, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).
Below is the logical workflow detailing the synthesis of the free base via Buchwald-Hartwig amination, followed by its conversion to the stable hydrochloride salt.
Caption: Synthetic pathway from 1,4-dibromobenzene to 4-(4-Bromophenyl)morpholine hydrochloride.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes observable cues to ensure the researcher can verify the success of the reaction in real-time.
Protocol 1: Synthesis of the Free Base via Buchwald-Hartwig Amination
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides requires excessively harsh conditions. We utilize Palladium-catalyzed cross-coupling to lower the activation energy barrier, ensuring high regioselectivity and yield.
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,4-dibromobenzene (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
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Catalyst Loading: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).
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Causality: BINAP acts as a bidentate ligand, stabilizing the palladium center and preventing catalyst aggregation (black palladium formation) during the catalytic cycle.
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Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90 °C for 12 hours.
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Self-Validation: The reaction mixture will transition from a heterogeneous yellow suspension to a dark, homogeneous red/brown solution, indicating active catalyst turnover.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the free base[3].
Protocol 2: Hydrochloride Salt Formation
The free base is converted to the HCl salt to lock the amine lone pair, preventing oxidative degradation and improving handling characteristics.
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Dissolution: Dissolve the purified 4-(4-Bromophenyl)morpholine free base in a minimum volume of anhydrous diethyl ether.
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Protonation: Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.1 equiv) while stirring vigorously at 0 °C.
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Causality: Anhydrous conditions are critical. The presence of water would lead to the formation of a sticky hydrate rather than a free-flowing powder.
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Self-Validation: The immediate formation of a dense, white crystalline precipitate serves as visual confirmation of successful salt formation.
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Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to afford 4-(4-Bromophenyl)morpholine hydrochloride.
Protocol 3: Downstream Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to utilize the HCl salt directly in a Suzuki coupling to build complex biaryl architectures.
Caption: Workflow for the Suzuki-Miyaura cross-coupling utilizing the hydrochloride salt.
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Setup: To a microwave vial, add 4-(4-Bromophenyl)morpholine hydrochloride (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).
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Base Addition: Add a 2.0 M aqueous solution of K2CO3 (3.0 equiv) and 1,4-dioxane (to achieve 0.1 M).
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Causality: The excess base serves a dual purpose: it first neutralizes the HCl salt to generate the reactive free base in situ, and then acts as the essential base for the transmetalation step of the Suzuki catalytic cycle.
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Execution: Seal the vial, purge with argon, and heat at 100 °C for 4 hours.
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Validation: TLC monitoring (UV active) will show the consumption of the bromide starting material and the emergence of a new, highly fluorescent biaryl spot.
Industrial and Pharmaceutical Applications
4-(4-Bromophenyl)morpholine hydrochloride is a cornerstone intermediate across multiple high-tech industries:
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Pharmaceutical Development: It is heavily utilized in the synthesis of neuro-active drugs, analgesics, and anti-inflammatory agents[3]. The morpholine ring frequently improves the blood-brain barrier (BBB) permeability and oral bioavailability of the final Active Pharmaceutical Ingredient (API)[5].
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Material Science: The compound is employed in the formulation of specialty polymers and resins. The rigid biaryl structures derived from this intermediate enhance thermal stability and chemical resistance in advanced plastics[3].
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Agrochemicals: It serves as a precursor in the development of next-generation crop protection agents, including targeted pesticides and herbicides[3].
Safety, Handling, and Storage
Working with halogenated amine hydrochlorides requires strict adherence to laboratory safety protocols.
Table 2: Safety and Handling Parameters
| Parameter | Specification / Protocol |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2] |
| Personal Protective Equipment (PPE) | N95 dust mask, chemical-resistant gloves, safety goggles[2]. |
| Ventilation | Must be handled in a certified chemical fume hood to prevent inhalation of crystalline dust[6]. |
| Incompatibilities | Strong oxidizing agents[6]. |
| Spill Response | Sweep up solid particles avoiding dust generation. Collect in an airtight container for hazardous waste disposal[6]. |
References
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NextSDS Database. "4-(4-Bromophenyl)morpholine Hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]
Sources
- 1. 4-(4-Bromophenyl)morpholine hydrochloride/CAS:1186663-63-7-HXCHEM [hxchem.net]
- 2. 4-(4-Bromophenyl)morpholine , 97% , 30483-75-1 - CookeChem [cookechem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nextsds.com [nextsds.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
